(4-chloro-1H-indol-2-yl)(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-chloro-1H-indol-2-yl)(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)methanone is a complex organic compound that features both indole and beta-carboline moieties. Indole derivatives are known for their significant biological activities, including antiviral, anti-inflammatory, and anticancer properties . Beta-carbolines are also notable for their pharmacological effects, including psychoactive and anticancer activities . The combination of these two moieties in a single molecule makes this compound particularly interesting for scientific research.
Preparation Methods
The synthesis of (4-chloro-1H-indol-2-yl)(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)methanone typically involves multi-step organic reactions. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole ring . The beta-carboline moiety can be synthesized through the Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced catalytic systems and continuous flow reactors .
Chemical Reactions Analysis
(4-chloro-1H-indol-2-yl)(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)methanone can undergo various chemical reactions, including:
Scientific Research Applications
This compound has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (4-chloro-1H-indol-2-yl)(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)methanone involves interactions with various molecular targets. The indole moiety can bind to serotonin receptors, influencing neurotransmission and exhibiting psychoactive effects . The beta-carboline moiety can inhibit monoamine oxidase enzymes, leading to increased levels of neurotransmitters like serotonin and dopamine . These interactions can result in a range of pharmacological effects, including antidepressant and anticancer activities .
Comparison with Similar Compounds
Similar compounds include other indole and beta-carboline derivatives, such as:
Indole-3-acetic acid: A plant hormone with growth-regulating properties.
Harmine: A beta-carboline alkaloid with psychoactive and anticancer activities.
Tryptamine: A precursor to various neurotransmitters and psychoactive compounds.
Compared to these compounds, (4-chloro-1H-indol-2-yl)(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)methanone is unique due to its combined indole and beta-carboline structure, which may result in synergistic biological activities and novel pharmacological properties .
Properties
Molecular Formula |
C20H16ClN3O |
---|---|
Molecular Weight |
349.8 g/mol |
IUPAC Name |
(4-chloro-1H-indol-2-yl)-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)methanone |
InChI |
InChI=1S/C20H16ClN3O/c21-15-5-3-7-17-14(15)10-18(22-17)20(25)24-9-8-13-12-4-1-2-6-16(12)23-19(13)11-24/h1-7,10,22-23H,8-9,11H2 |
InChI Key |
CGUZAMBPZOKZIU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1C3=CC=CC=C3N2)C(=O)C4=CC5=C(N4)C=CC=C5Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.